2-Iodo-4,6-dimethylpyridin-3-amine
Description
Contextual Significance of Halogenated Aminopyridines in Contemporary Organic Synthesis
Halogenated aminopyridines are a class of compounds that have garnered significant attention in organic synthesis. The presence of both a halogen and an amino group on the pyridine (B92270) ring imparts a dual reactivity profile. The amino group can act as a nucleophile or a directing group, while the halogen atom, particularly iodine, serves as an excellent leaving group in a variety of cross-coupling reactions. This allows for the sequential and regioselective introduction of different substituents, making these compounds highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering iodo-substituted aromatics highly reactive in popular palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This high reactivity allows for milder reaction conditions and broader substrate scope compared to their bromo or chloro counterparts.
Structural Analysis and Inherent Reactivity Considerations of the 2-Iodo-4,6-dimethylpyridin-3-amine Scaffold
The molecular structure of this compound, which has the CAS number 2378806-58-5, presents several key features that dictate its chemical behavior. bldpharm.com The pyridine ring is an electron-deficient aromatic system. The two methyl groups at positions 4 and 6 are electron-donating, which can influence the electron density of the ring and the basicity of the ring nitrogen and the amino group. The amino group at position 3 is also an electron-donating group, further activating the ring towards certain reactions.
The iodine atom at the 2-position is ortho to the ring nitrogen and the amino group. This proximity can lead to interesting reactivity patterns and potential for chelation with metal catalysts in cross-coupling reactions. The steric hindrance from the adjacent methyl and amino groups might also play a role in its reactivity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉IN₂ |
| Molecular Weight | 248.07 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 247.98105 g/mol |
| Monoisotopic Mass | 247.98105 g/mol |
| Topological Polar Surface Area | 38.9 Ų |
| Heavy Atom Count | 10 |
This data is computationally predicted and has not been experimentally verified in publicly available literature.
Identification of Key Research Avenues and Objectives for Comprehensive Investigation of this compound
Given the structural features of this compound, several key research avenues can be identified for a comprehensive investigation:
Development of Efficient Synthetic Routes: While the compound is commercially available, the development of a robust and scalable laboratory synthesis would be a valuable contribution. A potential route could involve the direct iodination of the parent amine, 4,6-dimethylpyridin-3-amine (B74034). A patent for the synthesis of 2-amino-4,6-dimethylpyridine (B145770) exists, which could serve as a precursor. google.com
Exploration of Reactivity in Cross-Coupling Reactions: A systematic study of its performance in various palladium-catalyzed cross-coupling reactions would be highly beneficial. This would involve screening different catalysts, ligands, bases, and reaction conditions to optimize the synthesis of a diverse range of substituted aminopyridines.
Application as a Scaffold in Medicinal Chemistry: The substituted aminopyridine motif is a common feature in many biologically active molecules. The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.
Synthesis of Fused Heterocyclic Systems: The dual functionality of the molecule could be exploited for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are known to possess a wide range of biological activities. researchgate.netnih.gov
Table 2: Potential Research Applications and Corresponding Synthetic Transformations
| Research Application | Synthetic Transformation | Potential Product Class |
| Drug Discovery | Suzuki Coupling | Aryl-substituted aminopyridines |
| Sonogashira Coupling | Alkynyl-substituted aminopyridines | |
| Buchwald-Hartwig Amination | Diaminopyridine derivatives | |
| Materials Science | Heck Coupling | Styryl-substituted aminopyridines |
| Agrochemical Development | Cyclization Reactions | Fused heterocyclic systems |
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4,6-dimethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALASQIFHXKASJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodo 4,6 Dimethylpyridin 3 Amine
Strategies for Regioselective Iodination of Pyridine (B92270) Precursors
The introduction of an iodine atom at a specific position on the pyridine ring is a critical step. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution compared to benzene (B151609), often requiring harsh conditions or specific activation strategies.
Direct Electrophilic Iodination Approaches to Pyridines
Direct iodination involves the reaction of a pyridine precursor with an electrophilic iodine source. For the synthesis of the target molecule, a logical precursor is 4,6-dimethylpyridin-3-amine (B74034). The amino group at the 3-position is a powerful activating group and, along with the methyl groups, directs incoming electrophiles to the ortho and para positions. In this case, the 2- and 6-positions are ortho to the amino group. Since the 6-position is occupied by a methyl group, electrophilic attack is highly favored at the 2-position.
A variety of reagents can be employed for this transformation. N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of activated aromatic and heteroaromatic rings. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids like trifluoroacetic acid or sulfuric acid to enhance the electrophilicity of the iodine. organic-chemistry.orgresearchgate.netresearchgate.net Another approach involves using molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid, such as silver sulfate (B86663) (Ag₂SO₄) or mercuric acetate, which generates a more potent electrophilic iodine species. nih.govgoogle.comresearchgate.net
| Reagent System | Typical Conditions | Notes |
|---|---|---|
| N-Iodosuccinimide (NIS) | Acetonitrile (B52724) or Dichloromethane, room temp. | Mild and effective for activated rings. wikipedia.orgorganic-chemistry.org |
| NIS / Trifluoroacetic Acid (TFA) | Acetonitrile, room temp. | Acid catalysis increases reaction rate. organic-chemistry.org |
| Iodine (I₂) / Silver Sulfate (Ag₂SO₄) | Ethanol or Sulfuric Acid | Generates electrophilic iodine species by precipitation of AgI. nih.gov |
| Iodine (I₂) / Mercuric Acetate (Hg(OAc)₂) | Acetic acid, heat | Facilitates iodination of aminopyridines. google.com |
Indirect Iodination via Halogen Dance or Metal-Mediated Functionalization
Indirect methods provide alternative pathways to achieve regiocontrol, especially for less reactive substrates or when direct methods yield incorrect isomers.
Halogen Dance Reaction: This reaction involves the base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.netwikipedia.orgclockss.orgresearchgate.net The process is driven by the formation of a more stable metallated intermediate. For instance, a 3-bromo-4,6-dimethylpyridine could be treated with a strong, hindered base like lithium diisopropylamide (LDA). This would deprotonate the ring, likely at the 2-position. The resulting lithiated species could then undergo a series of equilibria resulting in the migration of the halogen. While powerful, predicting the outcome of a halogen dance on a polysubstituted pyridine can be complex and must be determined empirically. clockss.org
Metal-Mediated Functionalization: Directed ortho-metalation (DoM) is a highly regioselective strategy. uwindsor.cawikipedia.orgbaranlab.orgharvard.edu This method relies on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting lithiated intermediate is then quenched with an electrophile. To install iodine at the 2-position of a 4,6-dimethylpyridin-3-amine precursor, the amino group must first be protected with a suitable DMG, such as a pivaloyl (-C(O)tBu) or carbamate (B1207046) group. acs.org This protected amine directs the lithiation specifically to the C-2 position. Subsequent quenching of the organolithium intermediate with an iodine source, such as molecular iodine (I₂), yields the 2-iodo product with high regioselectivity. wikipedia.orgacs.org
Specific Conditions for Introduction of Iodine at the 2-Position
Based on the principles outlined, two primary routes to introduce iodine at the 2-position are most plausible:
Direct Iodination of 4,6-dimethylpyridin-3-amine: Treatment with N-Iodosuccinimide in a solvent like acetonitrile at room temperature, potentially with a catalytic amount of trifluoroacetic acid, would be a standard approach. The strong ortho-directing effect of the C-3 amino group makes this a feasible strategy. organic-chemistry.org
Directed ortho-Metalation: A multi-step sequence starting with the protection of the amino group of 4,6-dimethylpyridin-3-amine as its pivalamide (B147659) derivative. This would be followed by lithiation at the 2-position using sec-butyllithium (B1581126) in the presence of TMEDA at low temperatures (e.g., -78 °C), and finally, quenching the reaction with a solution of iodine in THF to furnish the 2-iodo-3-pivalamidopyridine intermediate. harvard.eduacs.org
Introduction of the Amino Group at the Pyridine 3-Position
This strategy presupposes the synthesis begins with a precursor that already contains the iodine atom at the 2-position, such as 2-iodo-4,6-dimethylpyridine. The challenge then becomes the regioselective introduction of an amino group at the 3-position.
Nitration-Reduction Sequences
A classical approach to installing an amino group on an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group.
Nitration: The nitration of 2-iodo-4,6-dimethylpyridine would involve treating the substrate with a nitrating agent. Due to the deactivating nature of the pyridine nitrogen and the iodo-substituent, strong conditions are typically required, such as a mixture of fuming nitric acid and concentrated sulfuric acid or oleum. youtube.comgoogle.com The directing effects of the existing substituents (iodo at C-2, methyls at C-4 and C-6) would influence the position of the incoming nitro group. The pyridine nitrogen strongly directs meta (to the 3- and 5-positions). The methyl groups are ortho, para-directing activators, and the iodo group is an ortho, para-directing deactivator. The combination of these effects makes the 3-position a probable site for nitration. However, nitration of substituted pyridines can lead to mixtures of isomers and sometimes displacement of existing groups, like iodine (nitrodeiodination). epa.govrsc.org
Reduction: Once the 2-iodo-4,6-dimethyl-3-nitropyridine intermediate is obtained, the nitro group must be reduced to an amine. This reduction must be chemoselective to avoid the reductive cleavage of the carbon-iodine bond (hydrodeiodination). While catalytic hydrogenation with palladium on carbon is a common method for nitro reduction, it is often too reactive and can remove halogens. nih.gov More suitable reagents for this selective transformation include:
Metal/Acid Systems: Iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid are classic, reliable methods for reducing nitro groups in the presence of aryl halides. rsc.orgnih.gov
Catalytic Hydrogenation: Using a less reactive catalyst such as Raney Nickel or an iron-based catalyst may achieve the desired chemoselectivity. rsc.orgnih.gov
| Reagent | Typical Conditions | Selectivity Notes |
|---|---|---|
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, heat | Highly selective for nitro group reduction over aryl halides. |
| Fe / NH₄Cl | Ethanol/Water, reflux | Effective and mild conditions that preserve the C-I bond. nih.gov |
| Fe / Acetic Acid | Heat | Classic method, generally safe for aryl iodides. rsc.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild reducing agent, often used for selective reductions. |
Amination Reactions on Pyridine Scaffolds
Modern cross-coupling methods allow for the direct formation of carbon-nitrogen bonds, providing an alternative to the nitration-reduction sequence. These methods would typically start from a di-halogenated precursor, such as 3-bromo-2-iodo-4,6-dimethylpyridine.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. wikipedia.orglibretexts.org The 3-bromo-2-iodo-4,6-dimethylpyridine precursor could be coupled with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP). chemspider.comresearchgate.net The greater reactivity of the C-Br bond compared to the C-I bond in some palladium-catalyzed systems (or vice-versa depending on the specific ligand and conditions) could potentially allow for selective amination at the 3-position.
Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring is sufficiently activated by electron-withdrawing groups, direct substitution of a halide by an amine nucleophile can occur. However, in a precursor like 3-bromo-2-iodo-4,6-dimethylpyridine, the ring is not highly activated, so harsh conditions (high temperature and pressure) would likely be required for an SNAr reaction with ammonia, likely leading to low yields and side reactions.
Installation and Retention of Methyl Substituents at Pyridine 4,6-Positions
The presence of methyl groups at the 4- and 6-positions of the pyridine ring is a key structural feature. Their installation is often integral to the initial ring-forming reactions.
Cyclocondensation reactions are a cornerstone of pyridine synthesis, allowing for the construction of the heterocyclic ring from acyclic precursors. A common and effective method for obtaining the 4,6-dimethylpyridine scaffold is through a Hantzsch-like synthesis or related multicomponent reactions. For instance, the reaction of acetylacetone (B45752) with an enamine or an aldehyde and an ammonia source can lead to a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine. ijpsonline.com
A particularly relevant starting material, 2-amino-4,6-dimethylpyridine (B145770), can be synthesized from 3-aminocrotonitrile and acetic acid. google.com This method provides a direct entry to the 4,6-dimethylated pyridine ring with an amino group already in place, which can then be further functionalized. The reaction involves heating 3-aminocrotonitrile in acetic acid, followed by a workup and purification process to yield the desired product with high purity. google.com
| Starting Material(s) | Reagents | Product | Reference |
| 3-Aminocrotonitrile | Acetic Acid | 2-Amino-4,6-dimethylpyridine | google.com |
| Acetylacetone, Aldehyde | Ammonia | 4,6-Dimethyl-1,4-dihydropyridine | ijpsonline.com |
This table summarizes key cyclocondensation approaches for the synthesis of the 4,6-dimethylpyridine core.
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, including pyridine. masterorganicchemistry.comresearchgate.netbyjus.com This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. While typically used to introduce substituents, DoM can also be employed on a pre-formed pyridine ring to further elaborate its structure. For the synthesis of 2-Iodo-4,6-dimethylpyridin-3-amine, a DoM approach would likely involve a starting material with a suitable DMG at the 3-position of the 4,6-dimethylpyridine ring. The DMG would then direct the introduction of an iodine atom at the 2-position.
The effectiveness of a DMG is crucial, with groups like amides, carbamates, and methoxy (B1213986) groups being common choices. masterorganicchemistry.comresearchgate.net The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA) and solvent can also significantly influence the outcome of the reaction. researchgate.net
Development of Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through both convergent and divergent strategies.
A potential convergent synthesis would involve the preparation of key fragments that are then combined in the final steps. For example, a pre-iodinated building block could be coupled with a fragment containing the dimethylpyridine core.
A divergent synthesis would start from a common intermediate, such as 4,6-dimethylpyridin-3-amine or a protected version thereof, and then introduce the iodine atom. A plausible divergent route would be the direct iodination of 4,6-dimethylpyridin-3-amine. While direct iodination of pyridines can be challenging due to the electron-deficient nature of the ring, the presence of the activating amino group at the 3-position could facilitate electrophilic substitution at the ortho-position (C2). Reagents such as iodine monochloride or a combination of iodine and an oxidizing agent could be employed. google.commdpi.com
Alternatively, a Sandmeyer reaction provides a reliable method for the introduction of an iodo group. byjus.comwikipedia.orglibretexts.org This would necessitate a precursor with an amino group at the 2-position, which could be converted to a diazonium salt and subsequently displaced by iodide. This approach would require the synthesis of 2,3-diamino-4,6-dimethylpyridine.
Process Optimization and Scale-Up Considerations for this compound Synthesis
For any synthetic route to be practical, especially for potential industrial application, process optimization and scale-up are critical considerations. Key parameters that would require optimization include reaction temperature, reaction time, stoichiometry of reagents, and the choice of solvents and catalysts.
For the cyclocondensation step to form the pyridine ring, optimizing the temperature and catalyst can significantly improve the yield and reduce reaction times. In the case of the synthesis of 2-amino-4,6-dimethylpyridine, the batch-wise addition of 3-aminocrotonitrile and careful temperature control during the reflux in acetic acid are crucial for a high-yield process. google.com
For a potential DoM route, the choice of the organolithium reagent and the temperature are critical for achieving high regioselectivity and preventing side reactions. The use of cryogenic temperatures is often necessary.
In a potential iodination step, the choice of iodinating agent and reaction conditions would need to be carefully screened to maximize the yield of the desired 2-iodo isomer and minimize the formation of other iodinated byproducts. The work-up procedure to remove unreacted iodine and byproducts is also a key consideration for large-scale production. google.com
Finally, purification methods such as crystallization or chromatography would need to be optimized for efficiency and scalability to ensure the final product meets the required purity standards.
Stereoselective Synthesis of Chiral Analogs (if applicable to future research directions)
While this compound itself is not chiral, the development of stereoselective methods for the synthesis of chiral analogs could be a future research direction. This could involve the introduction of a chiral center elsewhere in the molecule or the synthesis of atropisomeric analogs if rotation around a single bond is restricted.
The synthesis of chiral pyridine derivatives is an active area of research. Methodologies such as asymmetric catalysis could be employed to introduce chirality. For example, if a substituent introduced via a DoM reaction were chiral, or if a subsequent reaction was carried out with a chiral catalyst, a chiral analog could be produced. The development of chiral ligands for metal-catalyzed cross-coupling reactions on the pyridine ring is a well-established strategy for inducing enantioselectivity.
Reactivity and Transformation Pathways of 2 Iodo 4,6 Dimethylpyridin 3 Amine
Palladium-Catalyzed Cross-Coupling Reactions at the 2-Iodo Position
The iodine atom at the 2-position of the pyridine (B92270) ring is highly susceptible to palladium-catalyzed cross-coupling reactions. This is due to the general reactivity trend of aryl halides in such reactions, which is I > Br > Cl. libretexts.org The C-I bond is the weakest among the carbon-halogen bonds, facilitating oxidative addition to a palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles. The position of the iodo group, adjacent to the ring nitrogen, further influences its reactivity.
While specific studies on 2-iodo-4,6-dimethylpyridin-3-amine are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on analogous 2-iodopyridine (B156620) and 3-aminopyridine (B143674) derivatives. These reactions are pivotal for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org For 2-iodopyridine derivatives, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.
The coupling of 2-pyridyl nucleophiles can be challenging due to the slow rate of transmetalation and potential protodeboronation of the heteroaryl organoborane. nih.gov However, the development of specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has enabled efficient coupling. nih.gov For a substrate like this compound, the reaction would proceed by coupling the pyridine core with a suitable boronic acid or ester. The reaction conditions typically involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand, and a base such as KF, K₂CO₃, or Cs₂CO₃ in a solvent like dioxane or water. nih.govcore.ac.uk
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous 2-Halopyridines
| Aryl Halide (Analogue) | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Phenylphosphinacalix wikipedia.orgtrifuran | K₃PO₄ | Water | High TON | core.ac.uk |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / (tBu)₂P(O)H | KF | Dioxane | 74 | nih.gov |
| 2-Bromopyridine | 4-Methylphenylboronic acid | PdCl₂/bis(2-pyridylmethyl)amine | K₂CO₃ | Water/Acetonitrile (B52724) | 95 | researchgate.net |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | ~90 (total) | beilstein-journals.org |
The Sonogashira reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.org The reaction is highly valuable for synthesizing arylalkynes and conjugated enynes. For this compound, a Sonogashira coupling would introduce an alkynyl group at the 2-position.
Studies on analogous 2-amino-3,5-dihalogenated pyridines have demonstrated the feasibility of Sonogashira couplings. nih.gov The reactivity of the halide follows the order I > Br, making the iodo-substituent at the 2-position of the target molecule a prime site for this transformation. libretexts.org Typical conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), which can also serve as the solvent. wikipedia.orgnih.gov
Table 2: Representative Conditions for Sonogashira Coupling of Analogous Halopyridines
| Aryl Halide (Analogue) | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3,5-diiodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA, DIPA | THF | 80 | nih.gov |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA, DIPA | THF | 85 | researchgate.net |
| Iodobenzene | Phenylacetylene | Nanosized MCM-41-Pd, CuI, PPh₃ | Et₃N | Toluene | 98 | nih.gov |
| Iodo- and Bromobenzene | Phenylacetylene | Dipyrimidyl-palladium complex | n-Butylamine | THF | Good | wikipedia.org |
The Heck reaction forms a C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful tool for the vinylation of aryl rings. While no specific examples of Heck reactions on this compound were found, the general principles are applicable. The reaction of the iodo-substituted pyridine with an olefin, such as styrene (B11656) or an acrylate, would lead to the corresponding 2-alkenyl-4,6-dimethylpyridin-3-amine.
The reaction mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org Typical catalysts include Pd(OAc)₂ or PdCl₂, often with phosphine ligands, and bases like Et₃N or K₂CO₃ are used to neutralize the hydrogen halide formed. beilstein-journals.orgliv.ac.uk
Table 3: General Conditions for Heck Reactions on Analogous Aryl Halides
| Aryl Halide (Analogue) | Olefin | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Bromobenzene | Styrene | Imidazole-based SPO-Pd complex | NaOH | DMSO | High | beilstein-journals.org |
| Aryl Bromides | n-Butyl acrylate | Pd(OAc)₂ / dppp | NEt₃ | DMF/MeOH | Good | liv.ac.uk |
| Aryl Iodides | Various Olefins | Pd(OAc)₂ | Et₃N | DMF | Good | organic-chemistry.org |
| Phenylboronic acid (via in situ bromination) | Styrene | Pd(OAc)₂ (NBS as additive) | - | Toluene | Moderate to Good | beilstein-journals.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is of great importance for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. acsgcipr.org For this compound, this reaction would involve coupling at the 2-iodo position with another amine, leading to a disubstituted aminopyridine derivative.
The success of the Buchwald-Hartwig amination heavily relies on the choice of ligand and base. libretexts.org Bulky, electron-rich phosphine ligands such as BINAP, XPhos, or RuPhos are commonly employed. libretexts.orgresearchgate.net Strong bases like sodium tert-butoxide (NaOtBu) or weaker bases like K₂CO₃ or Cs₂CO₃ are used, depending on the substrate's functional group tolerance. libretexts.orgresearchgate.net Studies on 2-bromopyridines and 2-fluoro-4-iodopyridine (B1312466) show that amination is highly effective and regioselective. researchgate.netresearchgate.net
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Analogous Halopyridines
| Aryl Halide (Analogue) | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Fluoro-4-iodopyridine | Aniline (B41778) | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 85 | researchgate.net |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 98 | researchgate.net |
| 4-Chloropyridine | Benzylamine | Pd(OAc)₂ / Josiphos | NaOtBu | Toluene | Good | researchgate.net |
| Aryl Halides | Primary/Secondary Amines | Pd(0) / RuPhos | LiHMDS or NaOtBu | Dioxane | Good to Excellent | libretexts.org |
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, a Negishi coupling would involve its reaction with an organozinc compound, such as an alkyl-, aryl-, or vinylzinc halide, to introduce the corresponding substituent at the 2-position.
The use of 2-pyridylzinc reagents in Negishi couplings has been established as a reliable method, often proceeding at room temperature and avoiding issues like protodeboronation seen in Suzuki couplings. nih.gov The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or one generated in situ from a palladium salt and a phosphine ligand. wikipedia.orgnih.gov Copper-catalyzed Negishi-type couplings have also been developed as a cost-effective alternative to palladium. organic-chemistry.org
Table 5: Representative Conditions for Negishi Coupling of Analogous Halopyridines | Aryl Halide (Analogue) | Organometallic Reagent | Catalyst | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloroisonicotinonitrile | 2-Pyridylzinc pivalate (B1233124) | Pd₂(dba)₃ / XPhos | THF | 75 | nih.gov | | Aryl Iodides | Diphenylzinc | CuI | DMF | up to 87 | organic-chemistry.org | | 4-Iodotoluene | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | THF | 85 | nih.gov | | Various Aryl Halides | Various Organozinc Reagents | Pd or Ni catalyst / Phosphine ligand | THF or DMF | General | wikipedia.org |
Reactivity of the Primary Amine Functional Group
The primary amine at the 3-position of this compound is a key site for functionalization. The nucleophilicity of this amino group is influenced by the electronic properties of the pyridine ring. The nitrogen lone pair is available for reactions, although its reactivity is somewhat modulated by the electron-withdrawing nature of the pyridine ring nitrogen. In 3-aminopyridine, the amino group behaves more like a deactivated aniline. publish.csiro.au
Common reactions involving the primary amine include acylation, alkylation, and diazotization followed by substitution. For instance, acetylation with acetic anhydride (B1165640) typically occurs directly at the amino nitrogen for 3-aminopyridines. publish.csiro.au This would lead to the formation of the corresponding N-acetyl derivative, N-(2-iodo-4,6-dimethylpyridin-3-yl)acetamide. Such transformations are crucial for protecting the amine group during subsequent reactions or for introducing new functionalities to modulate the molecule's properties. The amino group can also coordinate with metal ions, acting as a bidentate ligand in conjunction with the pyridine nitrogen. researchgate.net
Acylation and Sulfonylation Reactions
The 3-amino group of this compound readily undergoes acylation and sulfonylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, often serving as a step in the synthesis of more complex heterocyclic systems.
Acylation is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of the corresponding N-acylated pyridinamine. Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium yields the corresponding sulfonamide. The general reactivity for acylation of aminopyridines indicates that the reaction occurs chemoselectively at the exocyclic amino group.
Table 1: Representative Acylation and Sulfonylation Reactions of Aminopyridine Analogs This table is based on the general reactivity of aminopyridines and their derivatives.
| Reagent | Product Type | Typical Conditions |
| Acetyl chloride | N-Acylpyridinamine | Inert solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), 0°C to RT |
| Acetic anhydride | N-Acylpyridinamine | Base (e.g., pyridine), elevated temperature or neat |
| Benzoyl chloride | N-Benzoylpyridinamine | Schotten-Baumann conditions (aq. NaOH) or aprotic solvent with a base |
| p-Toluenesulfonyl chloride | N-Sulfonylpyridinamine | Pyridine (as solvent and base) or other inert solvent with a suitable base |
Alkylation Reactions (N-alkylation)
N-alkylation of the amino group in this compound introduces alkyl substituents, further diversifying its derivatives. Direct alkylation of aminopyridines can sometimes be challenging due to the potential for reaction at the ring nitrogen, leading to pyridinium (B92312) salt formation. However, for many 3-aminopyridines, selective N-alkylation of the exocyclic amino group is achievable.
For instance, reductive amination provides a reliable method for mono-alkylation. This involves the reaction of the aminopyridine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride. Studies on N-substituted 3-amino-4-halopyridines have demonstrated successful alkylation protocols. These methods often involve protection of the amino group, followed by alkylation and deprotection, or direct reductive amination. nih.govresearchgate.netgoogle.com
Table 2: N-Alkylation of 3-Amino-4-halopyridine Analogs via Reductive Amination Data derived from studies on similar 3-amino-4-halopyridine systems. nih.govresearchgate.netgoogle.com
| Carbonyl Compound | Reducing Agent | Product |
| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-4-halo-pyridin-3-amine |
| Acetone | NaBH₄ | N-Isopropyl-4-halo-pyridin-3-amine |
| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-4-halo-pyridin-3-amine |
Diazotization and Subsequent Nucleophilic or Radical Transformations
The 3-amino group can be converted into a diazonium salt, a highly versatile intermediate, through reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). nih.gov Unlike their more stable aniline counterparts, pyridin-3-diazonium salts can be unstable but are valuable for introducing a range of functionalities. nih.gov
Once formed, the diazonium group can be displaced by various nucleophiles in Sandmeyer-type reactions or other transformations. For example, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups. Hydrolysis of the diazonium salt leads to the corresponding 3-hydroxypyridine (B118123) derivative. These reactions significantly expand the synthetic utility of the parent aminopyridine.
Condensation Reactions with Carbonyl Compounds (Imine Formation)
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. synquestlabs.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. synquestlabs.com The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. These imine derivatives can be valuable intermediates themselves or the final target molecules in various synthetic applications. The reaction of aminopyridines with carbonyl compounds is a common method for the synthesis of more complex heterocyclic structures.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring
The pyridine ring, particularly when substituted with a good leaving group like iodine, is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring facilitates this type of reaction.
Displacement of the Iodo Group by Various Nucleophiles
The iodo group at the 2-position of this compound is a good leaving group and can be displaced by a variety of nucleophiles. The general reactivity trend for halogens in SNAr reactions on pyridine rings is F > Cl > Br > I, which is opposite to the trend in SN2 reactions. However, the high polarizability of the C-I bond can still facilitate substitution under appropriate conditions, often requiring heat or catalysis.
A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the iodo group. For example, heating with an amine can lead to the formation of a 2-aminopyridine (B139424) derivative. Reactions with alkoxides, such as sodium methoxide, would yield a 2-methoxypyridine, and with thiolates, a 2-thiopyridine derivative would be formed. Microwave irradiation has been shown to dramatically decrease reaction times for SNAr on halopyridines.
Table 3: Representative SNAr Reactions on 2-Halopyridine Analogs This table illustrates typical transformations for 2-halopyridines.
| Nucleophile | Product Type | Typical Conditions |
| Piperidine | 2-(Piperidin-1-yl)pyridine | High temperature, neat or in a high-boiling solvent (e.g., DMSO) nih.gov |
| Sodium methoxide | 2-Methoxypyridine | Methanol, elevated temperature |
| Sodium thiophenoxide | 2-(Phenylthio)pyridine | Inert solvent (e.g., DMF, NMP), elevated temperature |
Influence of Substituents on SNAr Reactivity
The reactivity of the pyridine ring towards SNAr is significantly influenced by its substituents. Electron-withdrawing groups enhance the electrophilicity of the ring and stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. Conversely, electron-donating groups generally decrease the rate of SNAr.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is further influenced by the substituents present on the ring. In this compound, the strongly activating amino group and the moderately activating methyl groups enhance the electron density of the ring, while the deactivating iodo group counteracts this effect to some extent. The position of substitution is directed by the combined influence of these groups.
Halogenation (e.g., Bromination, Chlorination)
In a related compound, 3-amino-5-bromopyridine, iodination with N-iodosuccinimide in acetic acid leads to substitution at the C2 position, ortho to the amino group. nih.gov This suggests that the amino group's directing effect can overcome the deactivation of the ring and direct the incoming electrophile. For this compound, electrophilic halogenation would likely occur at the C5 position, which is ortho to the C4-methyl group and meta to the C6-methyl and C2-iodo groups, and importantly, para to the strongly activating amino group.
Typical reagents for aromatic halogenation include molecular halogens (Cl₂, Br₂) often in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃. wikipedia.org For more activated systems, less harsh conditions may be sufficient.
| Reagent/Condition | Expected Product | Reference |
| Br₂ / Acetic Acid | 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine | Inferred from orgsyn.org |
| N-Chlorosuccinimide (NCS) | 5-Chloro-2-iodo-4,6-dimethylpyridin-3-amine | Inferred from general knowledge |
Nitration and Sulfonation
The nitration of aminopyridines can be complex. Direct nitration of 2-aminopyridine often leads to the formation of 2-nitraminopyridine, which can then rearrange to nitro-substituted aminopyridines under acidic conditions. sapub.org For 3-aminopyridine, nitration can be directed to the 2-position by first protecting the amino group, for instance, by forming a urea (B33335) derivative. google.com
Given the structure of this compound, direct nitration would likely face challenges, including potential oxidation and a mixture of products. The directing effects of the amino and methyl groups would favor substitution at the C5 position.
Sulfonation of pyridines generally requires harsh conditions, such as fuming sulfuric acid at high temperatures. The presence of the activating amino and methyl groups in this compound might allow for sulfonation under slightly milder conditions than for pyridine itself. The expected product would be the 5-sulfonic acid derivative. Specific reagents like chlorosulfonic acid in trifluoroacetic acid have been used for the sulfonation of amino acids and could potentially be applied. nih.gov
| Reaction | Reagent | Expected Product | Reference |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-iodo-4,6-dimethylpyridin-3-amine | Inferred from sapub.orggoogle.com |
| Sulfonation | Fuming H₂SO₄ | 2-Iodo-4,6-dimethyl-3-aminopyridine-5-sulfonic acid | Inferred from general principles |
Reactions Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a site for reactions with electrophiles and oxidizing agents.
N-Oxidation and its Impact on Reactivity
The pyridine nitrogen can be oxidized to an N-oxide using reagents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxide, for instance, 2,6-dimethylpyridine (B142122) N-oxide, is a known compound. bldpharm.com N-oxidation of this compound would yield the corresponding N-oxide.
This transformation has a significant impact on the reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic substitution, particularly at the C4 (para) and C2/C6 (ortho) positions. wikipedia.org In this specific molecule, N-oxidation would further activate the ring, potentially facilitating substitutions that are otherwise difficult.
| Reagent | Product |
| H₂O₂ / Acetic Acid | This compound N-oxide |
| m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |
Quaternization Reactions and Their Synthetic Utility
The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary pyridinium salts. acs.org For example, reaction with methyl iodide would yield N-methyl-2-iodo-4,6-dimethyl-3-aminopyridinium iodide.
These quaternization reactions are synthetically useful. The resulting pyridinium salts exhibit altered reactivity. For instance, they can be more susceptible to nucleophilic substitution on the pyridine ring.
| Reagent | Product |
| Methyl iodide (CH₃I) | N-Methyl-2-iodo-4,6-dimethyl-3-aminopyridinium iodide |
| Benzyl bromide (C₆H₅CH₂Br) | N-Benzyl-2-iodo-4,6-dimethyl-3-aminopyridinium bromide |
Functionalization of the Methyl Substituents (Side-Chain Reactivity)
The methyl groups at the C4 and C6 positions of the pyridine ring can also undergo chemical transformations. The acidity of the protons on these methyl groups is increased due to the electron-withdrawing nature of the pyridine ring. This allows for deprotonation with a strong base, followed by reaction with an electrophile.
For instance, treatment with a strong base like n-butyllithium (n-BuLi) could deprotonate one of the methyl groups to form a resonance-stabilized carbanion. chemicalforums.com This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new functional groups at the methyl position. The relative reactivity of the C4-methyl versus the C6-methyl would depend on steric and electronic factors.
| Reagent Sequence | Product | Reference |
| 1. n-BuLi2. CH₃I | 4-(Ethyl)-2-iodo-6-methylpyridin-3-amine or 6-(Ethyl)-2-iodo-4-methylpyridin-3-amine | Inferred from chemicalforums.com |
| 1. LDA2. Benzaldehyde | 4-(2-Hydroxy-2-phenylethyl)-2-iodo-6-methylpyridin-3-amine or 6-(2-Hydroxy-2-phenylethyl)-2-iodo-4-methylpyridin-3-amine | Inferred from general principles |
Benzylic Oxidation Reactions
The conversion of the methyl groups of this compound to carboxylic acids or aldehydes represents a valuable synthetic transformation. This oxidation can typically be achieved using strong oxidizing agents.
Potassium permanganate (B83412) (KMnO₄) is a powerful and common reagent for the oxidation of benzylic C-H bonds to carboxylic acids. The reaction generally requires heating in an aqueous solution. For this compound, selective oxidation of one methyl group over the other would be a key challenge. The electron-donating amino group at C3 would activate the ring, potentially making it susceptible to oxidation itself. Conversely, the inductive effect of the pyridine nitrogen deactivates the adjacent C6-methyl group more significantly than the C4-methyl group. This suggests that oxidation, if selective, would likely occur at the C4-methyl position to yield 2-Iodo-6-methyl-3-aminopyridine-4-carboxylic acid .
Another reagent that can be employed for benzylic oxidation is selenium dioxide (SeO₂). SeO₂ is known to oxidize benzylic methyl groups to aldehydes, which can be a desirable outcome if further functionalization is intended. The reaction conditions for SeO₂ oxidation typically involve heating in a solvent like dioxane or acetic acid.
| Oxidizing Agent | Potential Product | Reaction Conditions |
| Potassium Permanganate (KMnO₄) | 2-Iodo-6-methyl-3-aminopyridine-4-carboxylic acid | Aqueous solution, heat |
| Selenium Dioxide (SeO₂) | 2-Iodo-4-formyl-6-methylpyridin-3-amine | Dioxane or acetic acid, heat |
It is important to note that the presence of the amino group can lead to side reactions, and its protection might be necessary to achieve clean oxidation of the methyl groups.
Benzylic Halogenation and Subsequent Transformations
Benzylic halogenation, most commonly bromination, provides a versatile handle for further synthetic modifications. The reagent of choice for this transformation is typically N-bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.
The regioselectivity of the benzylic bromination of this compound is dictated by the electronic effects within the molecule. The pyridine nitrogen exerts an electron-withdrawing inductive effect, which deactivates the adjacent C6-methyl group towards radical abstraction of a hydrogen atom. The C4-methyl group, being further away from the nitrogen, is less deactivated. Therefore, radical bromination is expected to occur preferentially at the C4-methyl group, yielding 2-Iodo-4-(bromomethyl)-6-methylpyridin-3-amine .
The resulting benzylic bromide is a highly reactive intermediate that can undergo a variety of nucleophilic substitution reactions. For instance, it can be converted to an alcohol by hydrolysis, an ether by reaction with an alkoxide, or a nitrile by treatment with cyanide. These transformations open up a wide array of possibilities for the synthesis of more complex derivatives.
| Halogenating Agent | Expected Major Product | Subsequent Transformations |
| N-Bromosuccinimide (NBS) | 2-Iodo-4-(bromomethyl)-6-methylpyridin-3-amine | Nucleophilic substitution (e.g., with -OH, -OR, -CN) |
Chemo- and Regioselectivity in Complex Reaction Systems Involving this compound
In a molecule with multiple reactive sites like this compound, achieving chemo- and regioselectivity is paramount for its successful application in multi-step syntheses. The interplay of the different functional groups—the iodo, amino, and two methyl groups—presents both challenges and opportunities.
Chemoselectivity: When subjecting the compound to a reaction, the choice of reagents and conditions will determine which functional group reacts. For instance, in the case of benzylic oxidation with a strong oxidizing agent, the amino group might need to be protected (e.g., as an amide) to prevent its oxidation and to direct the reaction towards the methyl groups. Similarly, when performing reactions at the iodo or amino positions (e.g., cross-coupling or acylation, respectively), the conditions must be chosen carefully to avoid unintended reactions at the benzylic positions.
Regioselectivity: As discussed in the previous sections, the electronic nature of the pyridine ring and its substituents governs the regioselectivity of reactions at the methyl groups.
Benzylic Functionalization: The C4-methyl group is generally more susceptible to both oxidation and halogenation than the C6-methyl group due to the deactivating influence of the ring nitrogen being more pronounced at the adjacent C6 position.
Aromatic Substitution: The amino group at C3 is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the pyridine ring is generally electron-deficient and less prone to electrophilic attack than benzene. The iodo group at C2 can be a site for metal-catalyzed cross-coupling reactions. The selectivity between reaction at the iodo group versus C-H activation at other positions would depend on the specific catalytic system employed.
The selective transformation of one methyl group in the presence of the other, and in the context of the other reactive functional groups, allows for the stepwise elaboration of the this compound scaffold, making it a valuable building block for the synthesis of complex, functionalized pyridine derivatives.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Iodo 4,6 Dimethylpyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule like 2-Iodo-4,6-dimethylpyridin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic proton, the amine protons, and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Aromatic Proton (H-5): The pyridine (B92270) ring possesses a single aromatic proton at the C-5 position. Due to the electron-withdrawing nature of the nitrogen atom and the iodine substituent, this proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm.
Amine Protons (-NH₂): The protons of the primary amine group at C-3 will likely appear as a broad singlet. The chemical shift of these protons is variable and can be influenced by solvent, concentration, and temperature. They are expected to resonate in the range of δ 3.0-5.0 ppm. Deuterium exchange studies (addition of D₂O) can confirm the assignment of the -NH₂ peak, as it would lead to its disappearance from the spectrum.
Methyl Protons (C-4-CH₃ and C-6-CH₃): The two methyl groups at positions C-4 and C-6 are chemically non-equivalent and are therefore expected to show two distinct singlets. The methyl group at C-4 is adjacent to the amino group, while the methyl group at C-6 is flanked by the nitrogen atom and the C-5 proton. These different electronic environments would result in separate signals, likely in the range of δ 2.2-2.7 ppm.
A hypothetical ¹H NMR data table for this compound is presented below, based on the analysis of similar structures.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | 7.0 - 8.0 | Singlet (s) | 1H |
| -NH₂ | 3.0 - 5.0 | Broad Singlet (br s) | 2H |
| C-6-CH₃ | 2.4 - 2.7 | Singlet (s) | 3H |
| C-4-CH₃ | 2.2 - 2.5 | Singlet (s) | 3H |
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected.
Aromatic Carbons: The pyridine ring contains five carbon atoms (C-2, C-3, C-4, C-5, and C-6). The carbon bearing the iodine atom (C-2) is expected to have a significantly shifted signal due to the heavy atom effect of iodine, typically appearing at a lower field (δ 80-100 ppm). The other aromatic carbons will resonate in the typical range for pyridine rings (δ 120-160 ppm). The specific shifts will be influenced by the attached substituents (amino and methyl groups).
Methyl Carbons: The two methyl carbons (C-4-CH₃ and C-6-CH₃) will appear as sharp signals in the upfield region of the spectrum (δ 15-25 ppm).
A predicted ¹³C NMR data table is provided below.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 80 - 100 |
| C-3 | 140 - 150 |
| C-4 | 145 - 155 |
| C-5 | 120 - 130 |
| C-6 | 155 - 165 |
| C-4-CH₃ | 18 - 22 |
| C-6-CH₃ | 22 - 26 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed. scienceopen.comnih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, no significant COSY correlations are expected for the aromatic and methyl protons as they are all singlets. However, it can be useful to confirm the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-5 signal to the C-5 carbon and the signals of the methyl protons to their respective methyl carbons. beilstein-journals.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum would show a cross-peak between the H-5 proton and the protons of the C-6 methyl group, confirming their close spatial relationship on the pyridine ring.
In cases where this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) can be a valuable tool for their characterization. Each polymorphic form would have a unique crystal lattice, leading to distinct chemical shifts and peak shapes in the ssNMR spectrum, thereby allowing for their differentiation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the identity of this compound. The expected exact mass can be calculated from the masses of the most abundant isotopes of its constituent atoms (C, H, I, N).
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ (C₇H₁₀IN₂) | 262.9938 |
The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the iodine atom, the amino group, or methyl radicals, leading to characteristic fragment ions that can be used to further support the proposed structure.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Upon ionization, the molecular ion ([M]⁺•) of this compound would be expected to undergo a series of fragmentation events. The presence of an odd number of nitrogen atoms dictates that the molecular ion will have an odd mass-to-charge ratio (m/z). Key fragmentation pathways would likely involve the loss of the iodine atom, a methyl radical, or hydrogen cyanide from the pyridine ring. The cleavage of the C-I bond is a common fragmentation pathway for iodo-substituted aromatic compounds. Additionally, α-cleavage is a characteristic fragmentation for amines, which in this case could involve the bonds adjacent to the amino group.
A proposed fragmentation scheme is outlined in the table below, illustrating the potential fragment ions and their corresponding m/z values. The relative abundance of these fragments would provide valuable information for confirming the structure of the parent molecule.
| Proposed Fragment | m/z | Plausible Origin |
|---|---|---|
| [C₇H₉IN₂]⁺• | 248 | Molecular Ion |
| [C₇H₉N₂]⁺ | 121 | Loss of •I |
| [C₆H₆IN₂]⁺ | 233 | Loss of •CH₃ |
| [C₆H₇N]⁺• | 93 | Loss of •I and HCN |
| [C₅H₄N]⁺ | 78 | Loss of •I and •CH₃ and HCN |
Ion Mobility Mass Spectrometry for Conformational Information
Ion mobility mass spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an additional dimension of separation to conventional mass spectrometry, allowing for the differentiation of isomers and conformers that may be indistinguishable by their mass-to-charge ratio alone. nih.gov For a molecule like this compound, IM-MS can offer valuable insights into its gas-phase conformational landscape.
The rotation around the C-N bond of the amino group can give rise to different stable conformations. Furthermore, the presence of two methyl groups and a bulky iodine atom on the pyridine ring can lead to distinct three-dimensional arrangements. These different conformers will have slightly different collision cross-sections (CCS), which is a measure of their effective area in the gas phase. In an IM-MS experiment, ions with a more compact structure (smaller CCS) will travel through the drift tube faster than more extended conformers.
While specific IM-MS studies on this compound have not been reported, research on other substituted pyridines and aromatic amines has demonstrated the utility of this technique in separating and characterizing conformational isomers. researchgate.net By measuring the arrival time distribution of the ions, it would be possible to determine the number of stable conformers present in the gas phase and their relative abundances. This information is crucial for understanding the intrinsic structural preferences of the molecule, free from solvent or crystal packing effects.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. These methods are invaluable for identifying functional groups and studying intermolecular interactions.
The IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to its various functional groups. While the precise frequencies can be influenced by the electronic effects of the substituents and the physical state of the sample, general regions for these vibrations can be predicted based on data from related compounds.
The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Often, two bands are present, corresponding to the asymmetric and symmetric stretching modes. The C=N and C=C stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. The stretching vibration of the C-I bond is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹. The presence of methyl groups will give rise to C-H stretching and bending vibrations.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference/Notes |
|---|---|---|---|
| Amino (N-H) | Asymmetric Stretch | ~3500 | Based on data for aminopyridines. |
| Amino (N-H) | Symmetric Stretch | ~3400 | Based on data for aminopyridines. |
| Pyridine Ring (C=N, C=C) | Stretching | 1400-1600 | Characteristic for substituted pyridines. |
| Iodo (C-I) | Stretching | 500-600 | Based on data for iodopyridines. |
| Methyl (C-H) | Stretching | 2850-2960 | Typical for alkyl groups. |
The presence of the amino group in this compound makes it capable of participating in hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonds of the N-H···N type can form between the amino group of one molecule and the pyridine nitrogen of another. These interactions can significantly influence the IR and Raman spectra.
Hydrogen bonding typically leads to a broadening and a shift to lower frequencies (red shift) of the N-H stretching bands. researchgate.net The extent of this shift is related to the strength of the hydrogen bond. By comparing the spectra of the compound in a non-polar solvent (where it exists as a monomer) with its solid-state spectrum, the presence and strength of hydrogen bonding can be assessed. The analysis of these spectral changes provides valuable information about the supramolecular structure of the compound.
X-ray Crystallography for Absolute Structure and Solid-State Conformation
X-ray crystallography is the definitive method for determining the absolute structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
While a crystal structure for this compound has not been published, analysis of related structures provides insight into the expected crystallographic parameters. For instance, the crystal structure of the closely related compound 2-Iodo-4,6-dimethylpyrimidine has been determined. nih.gov This compound crystallizes in the orthorhombic space group Pnma. nih.gov Other substituted aminopyridines and dimethylaminopyridines often crystallize in monoclinic or orthorhombic systems. nih.govnih.gov
The determination of the crystal system and unit cell parameters is the first step in a single-crystal X-ray diffraction study. These parameters define the size and shape of the repeating unit of the crystal lattice. For this compound, these parameters would be influenced by the size and shape of the molecule and the nature of the intermolecular interactions, including hydrogen bonding from the amino group and potential halogen bonding involving the iodine atom. The table below presents crystallographic data for a related compound to illustrate the type of information obtained.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.930(2) |
| b (Å) | 7.0256(19) |
| c (Å) | 14.499(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 807.8(4) |
Data sourced from a study on 2-Iodo-4,6-dimethylpyrimidine. nih.gov
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)
A definitive analysis of the intermolecular interactions of this compound would require its successful crystallization and subsequent single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, from which various intermolecular interactions could be identified and characterized.
Hydrogen Bonding: The presence of the amine group (-NH₂) provides both a hydrogen bond donor (the N-H bonds) and an acceptor (the lone pair on the nitrogen). The pyridinic nitrogen also acts as a hydrogen bond acceptor. In the solid state, it would be expected to form hydrogen bonds, such as N-H···N, connecting adjacent molecules. The specific geometry and distances of these bonds would be crucial for understanding the crystal packing.
Halogen Bonding: The iodine atom at the 2-position is a potential halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this molecule, the pyridinic nitrogen or the amino nitrogen of a neighboring molecule could act as the halogen bond acceptor, leading to I···N interactions. The strength and linearity of these bonds are key indicators of their significance. Studies on related iodopyridine derivatives often reveal such interactions playing a significant role in their supramolecular assembly. researchgate.netacs.org For example, the crystal structure of 2-iodo-4,6-dimethylpyrimidine, a structurally related compound, shows short intermolecular I···N contacts of 3.390 (3) Å. nih.gov
π-Stacking: The pyridine ring is an aromatic system capable of engaging in π-stacking interactions. These interactions, driven by electrostatic and van der Waals forces, would involve the stacking of pyridine rings of adjacent molecules. The geometry of this stacking (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distance would be determined from the crystal structure. In 2-iodo-4,6-dimethylpyrimidine, intermolecular π–π stacking interactions are observed with a centroid-centroid distance of 3.5168 (10) Å. nih.gov
A hypothetical data table for such interactions, if data were available, would look like this:
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |
| Hydrogen Bond | N-H | N(pyridine) | d | α | i |
| Halogen Bond | C-I | N(amino) | d | α | ii |
| π-Stacking | Ring Centroid | Ring Centroid | d | - | iii |
| This table is for illustrative purposes only. Data is not available. |
Conformational Analysis in the Crystalline State
Conformational analysis in the solid state also relies on X-ray crystallography. For this compound, key conformational parameters would include:
Planarity of the Pyridine Ring: While the pyridine ring is inherently aromatic and thus largely planar, minor deviations can occur due to substituent effects.
Torsion Angles: The rotation of the amino group and the orientation of its hydrogen atoms relative to the pyridine ring would be of interest. These torsion angles are influenced by intramolecular hydrogen bonding and steric hindrance from the adjacent iodo and methyl groups.
Out-of-Plane Displacements: The displacement of the iodine and nitrogen substituents from the mean plane of the pyridine ring would also be a key structural feature.
Computational studies on related halogenated aminopyridines have been used to predict stable conformers and analyze their geometric parameters. researchgate.net Such theoretical calculations could provide a model for this compound, but experimental verification is essential.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure, particularly in molecules with conjugated systems.
The pyridine ring in this compound constitutes a conjugated system. The absorption maxima (λmax) in its UV-Vis spectrum would be associated with π → π* and n → π* transitions.
π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring.
n → π transitions:* These lower-energy, lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital.
A representative data table for UV-Vis spectroscopic data would be structured as follows:
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |
| Methanol | λ₁ | ε₁ | π → π |
| Methanol | λ₂ | ε₂ | n → π |
| This table is for illustrative purposes only. Data is not available. |
Theoretical and Computational Investigations of 2 Iodo 4,6 Dimethylpyridin 3 Amine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of a molecule. For 2-Iodo-4,6-dimethylpyridin-3-amine, these methods can provide a detailed picture of its three-dimensional structure, electronic landscape, and spectroscopic signatures.
Geometry Optimization and Conformational Landscapes (DFT, ab initio methods)
The first step in a computational investigation is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. This is achieved through geometry optimization, a process that minimizes the total energy of the molecule.
Density Functional Theory (DFT) is a popular and robust method for this purpose, with hybrid functionals like B3LYP or range-separated functionals such as ωB97X-D being commonly employed. researchgate.netnih.gov These are typically paired with basis sets like 6-311++G(d,p) or the def2-TZVP series, which provide a flexible description of the electron distribution. researchgate.netasianpubs.orgnsf.gov For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) can also be used. asianpubs.org
For this compound, a key conformational aspect is the orientation of the amino (-NH₂) group relative to the pyridine (B92270) ring. Due to potential weak hydrogen bonding interactions between an amino hydrogen and the lone pair of the adjacent iodine atom, as well as steric hindrance from the methyl group at position 4, the amino group is expected to be slightly non-planar with respect to the ring. The pyramidalization at the nitrogen atom and the precise H-N-C-C dihedral angles would be determined by the optimization calculations.
The optimized geometry would provide precise bond lengths and angles. Based on studies of similar substituted pyridines, the C-I bond length is expected to be around 2.10 Å. The C-N bond of the amino group would be shorter than a typical single bond due to some degree of conjugation with the aromatic ring.
Table 1: Predicted Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) (Note: These are representative values based on similar structures and not from a direct calculation on this specific molecule.)
| Parameter | Predicted Value |
| Bond Lengths | |
| C2-I | 2.11 Å |
| C3-N(H₂) | 1.39 Å |
| C4-C(H₃) | 1.51 Å |
| C6-C(H₃) | 1.50 Å |
| Bond Angles | |
| I-C2-C3 | 118.5° |
| N(H₂)-C3-C2 | 121.0° |
| N(H₂)-C3-C4 | 119.5° |
| Dihedral Angles | |
| H-N-C3-C2 | 15.0° |
Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution, Electrostatic Potential)
Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. irjweb.com
For this compound, the HOMO is expected to be a π-orbital with significant contributions from the amino group and the pyridine ring, reflecting its electron-donating character. The LUMO is likely a π*-antibonding orbital of the pyridine ring. The electron-donating amino and methyl groups will raise the energy of the HOMO, while the electronegative iodine atom will lower the energy of the LUMO, leading to a moderately sized HOMO-LUMO gap. nih.govdergipark.org.tr
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. researchgate.netjocpr.com For this molecule, the MEP would show a region of high negative potential (red) around the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack or protonation. The amino group's nitrogen would also be a negative region, though its basicity is modulated by the rest of the ring. Regions of positive potential (blue) would be expected around the amino hydrogens.
Table 2: Predicted Electronic Properties for this compound (Note: These are representative values based on similar structures.)
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating ¹³C and ¹H NMR chemical shifts. researchgate.netjocpr.comnih.gov The calculations would predict distinct signals for the two methyl groups, with the C4-methyl appearing at a slightly different chemical shift than the C6-methyl due to the different electronic environment. The aromatic protons and carbons would also have characteristic shifts influenced by the positions of the iodo, amino, and methyl substituents. The proton on the pyridine ring, being adjacent to the ring nitrogen, is expected to be the most downfield of the aromatic protons. youtube.com
IR Frequencies: DFT calculations can predict the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. asianpubs.orgresearchgate.net Key predicted vibrations for this compound would include:
N-H stretching vibrations of the amino group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
C-H stretching vibrations of the methyl groups and the aromatic ring around 2900-3100 cm⁻¹.
C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
N-H bending (scissoring) vibration around 1620 cm⁻¹.
C-I stretching vibration at a much lower frequency, typically below 600 cm⁻¹.
A comparison of calculated and experimental spectra, often using a scaling factor for the computed frequencies, is a powerful tool for structural confirmation. researchgate.net
Computational Studies of Reaction Mechanisms
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing insights into reaction feasibility and pathways.
Characterization of Transition States and Intermediates for Key Transformations
For any proposed reaction, such as an electrophilic aromatic substitution or a metal-catalyzed cross-coupling reaction at the iodo position, computational methods can be used to locate the transition state (TS) — the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. nih.gov
For example, in a Suzuki coupling reaction involving the C-I bond, the computational study would model the oxidative addition of a palladium(0) catalyst to the C-I bond. The calculation would identify the structure of the transition state for this step, revealing the extent of Pd-C and Pd-I bond formation and C-I bond cleavage. nih.gov Similarly, reactions at the amino group or electrophilic attack on the ring would proceed through distinct, calculable transition states. rsc.org
Calculation of Activation Energies and Reaction Pathways
Once the reactants, intermediates, transition states, and products are located, their relative energies can be calculated to construct a reaction energy profile. The difference in energy between the reactants and the transition state is the activation energy (Ea or ΔG‡), a critical factor that determines the reaction rate. acs.org
A reaction pathway can be mapped using Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. nih.gov
For this compound, one could computationally compare the activation energies for different competing reactions to predict the most likely outcome under given conditions. For instance, one could investigate whether electrophilic substitution is more likely to occur at the C5 position or if reactions involving the amino or iodo substituents are more favorable. These calculations provide a deep, quantitative understanding of the molecule's chemical behavior. researchgate.netresearchgate.net
Elucidation of Regioselectivity and Stereoselectivity in silico
No published data is available.
Solvent Effects in Computational Models
No published data is available.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
No published data is available.
It is hoped that future research will address this knowledge gap and provide a comprehensive theoretical and computational understanding of this compound.
Applications of 2 Iodo 4,6 Dimethylpyridin 3 Amine As a Synthetic Building Block and Precursor
Role in the Synthesis of Diverse Heterocyclic Systems
The strategic placement of reactive functional groups in 2-iodo-4,6-dimethylpyridin-3-amine makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The amino group can act as a nucleophile or a site for cyclization, while the iodo group provides a handle for cross-coupling reactions.
Annulation Reactions to Form Fused Pyridine (B92270) Derivatives
The ortho-relationship of the amino and iodo substituents on the pyridine ring is particularly advantageous for annulation reactions, where a new ring is fused onto the existing pyridine structure. By analogy with other 3-amino-2-halopyridines, this compound is a promising precursor for a variety of biologically and materially significant fused heterocycles.
Pyrazolo[3,4-b]pyridines: These structures are known for their wide range of biological activities. mdpi.comresearchgate.netnih.gov The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comnih.gov Alternatively, starting from a 3-aminopyridine (B143674) derivative, reaction with reagents that can form the pyrazole (B372694) ring is a viable strategy. For this compound, a potential pathway involves reaction with a hydrazine (B178648) derivative, followed by cyclization. Another approach could be a multi-step sequence involving the transformation of the amino group into a hydrazine, which can then react intramolecularly with a suitable group introduced at the 2-position via the iodo substituent.
Isoxazolo[5,4-b]pyridines: This class of compounds also exhibits interesting biological properties. researchgate.netnih.gov The synthesis of isoxazolo[5,4-b]pyridines can be achieved through the reaction of 3-aminopyridines with reagents that provide the N-O bond of the isoxazole (B147169) ring. For instance, a plausible route for this compound could involve reaction with a hydroxylamine (B1172632) derivative or a related synthon, leading to the formation of the fused isoxazole ring. researchgate.net
Imidazo[4,5-b]pyridines: These are another important class of fused heterocycles with applications in medicinal chemistry. nih.govresearchgate.netmdpi.com The synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines is a well-established method. mdpi.com While this compound is not a diamine, the amino group can be a starting point for introducing the second nitrogen atom required for the imidazole (B134444) ring. For example, acylation of the amino group followed by intramolecular cyclization is a potential route. Alternatively, palladium-catalyzed amidation of the iodo group, followed by cyclization, could provide access to this scaffold. researchgate.net
A table summarizing potential annulation reactions is presented below:
| Fused Heterocycle | Potential Reagents/Reaction Type |
| Pyrazolo[3,4-b]pyridine | Hydrazine derivatives, 1,3-dicarbonyl compounds |
| Isoxazolo[5,4-b]pyridine | Hydroxylamine hydrochloride, β,γ-alkynyl-α-imino esters researchgate.net |
| Imidazo[4,5-b]pyridine | Aldehydes, formamides, palladium-catalyzed amidation followed by cyclization researchgate.net |
Incorporation into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. The functional groups of this compound make it a suitable candidate for participation in MCRs. For example, the amino group can react with aldehydes or ketones to form imines in situ, which can then undergo further reactions with other components. The presence of the iodo group allows for subsequent post-MCR modifications via cross-coupling reactions, further increasing the molecular diversity of the products.
Precursor for Advanced Organic Materials
The unique electronic and structural features of the pyridine ring, combined with the reactive handles of the iodo and amino groups, position this compound as a valuable precursor for the development of advanced organic materials.
Monomer in Polymer Chemistry
The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. For instance, polymerization through cross-coupling reactions involving the iodo group and the amino group (after suitable modification) could lead to the formation of conjugated polymers. Such polymers, incorporating the electron-deficient pyridine ring, may exhibit interesting optoelectronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of polyimides containing pyridine rings has been shown to yield materials with good thermal stability and solubility. mdpi.com
Component in Ligands for Catalysis
The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound can act as coordination sites for metal ions. By modifying the iodo and amino groups, a wide variety of chelating ligands can be synthesized. For example, the iodo group can be replaced with a phosphine (B1218219) or another coordinating group via a cross-coupling reaction. These ligands can then be used to form transition metal complexes that may exhibit catalytic activity in various organic transformations. The steric and electronic properties of the ligand, influenced by the methyl groups and the substituents on the amino and iodo positions, can be fine-tuned to optimize the performance of the catalyst.
Derivatization for the Generation of Novel Chemical Entities
The iodo and amino groups of this compound serve as versatile handles for a wide range of chemical transformations, allowing for the generation of a library of novel compounds with diverse functionalities.
Sonogashira Coupling: The iodo group is an excellent substrate for the Sonogashira coupling reaction, which involves the palladium-catalyzed reaction of an aryl or vinyl halide with a terminal alkyne. organic-chemistry.orglibretexts.orgwikipedia.org This reaction would allow for the introduction of various alkyne-containing substituents at the 2-position of the pyridine ring, leading to the synthesis of novel acetylenic pyridines.
Buchwald-Hartwig Amination: The iodo group can also participate in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This would enable the introduction of a wide range of primary and secondary amines at the 2-position. Conversely, the existing amino group at the 3-position could potentially be used to couple with other aryl halides.
Acylation and Sulfonylation of the Amino Group: The amino group at the 3-position can be readily acylated or sulfonylated with various acyl chlorides, sulfonyl chlorides, or anhydrides to form the corresponding amides and sulfonamides. This derivatization can significantly alter the electronic properties and biological activity of the molecule.
The following table provides examples of potential derivatization reactions:
| Reaction Type | Reagent Example | Product Type |
| Sonogashira Coupling | Phenylacetylene | 2-(Phenylethynyl)-4,6-dimethylpyridin-3-amine |
| Buchwald-Hartwig Amination | Morpholine | 2-(Morpholin-4-yl)-4,6-dimethylpyridin-3-amine |
| Acylation | Acetyl chloride | N-(2-Iodo-4,6-dimethylpyridin-3-yl)acetamide |
Synthesis of Substituted Aminopyridines
The presence of an iodine atom at the 2-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of a variety of N-substituted 2-aminopyridine (B139424) derivatives. nih.govwikipedia.org
The general scheme for the Buchwald-Hartwig amination involves the reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and often requires careful optimization depending on the nature of the amine coupling partner. nih.govorganic-chemistry.orglibretexts.org
Table 1: Examples of Buchwald-Hartwig Amination with Halopyridines
| Aryl Halide | Amine | Catalyst System | Product | Reference |
| 3-Bromo-2-aminopyridine | Secondary Amines | RuPhos-precatalysts/LiHMDS | N3-substituted-2,3-diaminopyridines | nih.gov |
| 3-Bromo-2-aminopyridine | Primary Amines | BrettPhos-precatalysts/LiHMDS | N3-substituted-2,3-diaminopyridines | nih.gov |
| 4-(pyridin-3-yl)pyrimidin-2-amine | Arylbromide | PdCl2(PPh3)2/Xantphos/NaOtBu | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines | nih.gov |
This table presents examples of related reactions, as direct data for this compound was not available in the search results.
The resulting N-substituted 4,6-dimethylpyridin-2,3-diamines are valuable scaffolds in their own right, serving as precursors for more complex heterocyclic systems. The ability to introduce a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position provides a high degree of molecular diversity, which is essential for structure-activity relationship (SAR) studies in drug discovery.
Preparation of Pyridine-Based Scaffolds with Tunable Properties
Beyond simple amination, the iodo-substituent in this compound serves as a versatile handle for the construction of more elaborate pyridine-based scaffolds through various carbon-carbon bond-forming reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are instrumental in this regard.
The Sonogashira coupling , on the other hand, enables the introduction of alkyne moieties, leading to the formation of 2-alkynyl-4,6-dimethylpyridin-3-amines. These alkynyl-substituted pyridines are valuable intermediates that can undergo further transformations, such as cyclization reactions, to construct fused heterocyclic systems.
The reactivity of the amino group adjacent to the newly introduced substituent allows for subsequent cyclization reactions, leading to the formation of fused pyridine systems such as pyrido[2,3-b]pyrazines, pyrido[2,3-b] nih.govnih.govoxazines, and other related heterocyclic cores. The nature of the substituent introduced via the cross-coupling reaction can be used to tune the electronic and steric properties of the resulting scaffold, influencing its biological activity or material properties.
Strategic Integration in Total Synthesis Efforts of Complex Natural Products or Synthetic Targets
While no specific examples of the direct use of this compound in the total synthesis of complex natural products have been identified in the current search, its potential as a strategic building block is evident. The ability to construct highly substituted and functionalized pyridine cores through the methods described above makes it a valuable tool for synthetic chemists tackling complex targets.
The synthesis of rilpivirine, an anti-HIV drug, involves the coupling of a pyrimidine (B1678525) moiety with a substituted aniline (B41778) derivative, showcasing the importance of substituted aminopyridine and aminopyrimidine scaffolds in medicinal chemistry. researchgate.net The synthetic routes towards such molecules often rely on the strategic use of halogenated precursors to build the desired molecular framework.
The development of novel synthetic methodologies and the commercial availability of a diverse range of building blocks are crucial for advancing the field of total synthesis. While this compound may not yet feature prominently in reported total syntheses, its inherent reactivity and potential for diversification position it as a valuable, albeit currently underutilized, tool in the arsenal (B13267) of synthetic organic chemists. The principles of cross-coupling chemistry that underpin its utility are fundamental to the construction of many complex natural products and synthetic targets.
Future Research Directions and Emerging Methodologies
Sustainable and Green Chemistry Approaches for Synthesis and Functionalization of 2-Iodo-4,6-dimethylpyridin-3-amine
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. For the synthesis of this compound, this involves reimagining traditional methods. Key strategies include the use of environmentally benign solvents like water, the development of one-pot multicomponent reactions, and the application of energy-efficient techniques such as microwave-assisted synthesis. researchgate.netnih.gov For instance, the iodination step, traditionally reliant on harsh reagents, could be reimagined using greener methods. A patent for synthesizing the related 2-amino-5-iodopyridine (B21400) utilizes water as a solvent, showcasing a safer and pollution-free process. google.com Similarly, mechanical grinding under solvent-free conditions has been effectively used for the iodination of other pyrimidine (B1678525) derivatives, a technique directly applicable to this compound's synthesis. mdpi.com
Photochemistry and electrochemistry offer powerful, sustainable alternatives to conventional thermal reactions by using light or electricity to drive chemical transformations.
Photochemical Methods: Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. Recent research has demonstrated the photochemical C3-amination of pyridines through a dearomatization/aromatization sequence involving Zincke imine intermediates. nih.gov This method is highly regioselective and proceeds under mild conditions, representing a significant advance for introducing the C3-amino group, a key feature of the target molecule. nih.gov Furthermore, photoredox alkylation of halopyridines, including iodo- and bromopyridines, allows for the formation of C-C bonds via heteroaryl radical intermediates, a strategy that could be employed to further functionalize the 2-iodo position. nih.gov
Electrochemical Methods: Electrosynthesis provides a reagent-free method for oxidation and reduction, often with high selectivity. Recent studies have shown that electrochemical methods can be used to construct complex heterocyclic systems from pyridine (B92270) precursors. For example, an electrochemically mediated cyanation and annulation process has been developed for imidazo[1,5-a]pyridines, where the process involves the oxidative construction of the heterocyclic ring. nih.govrsc.org Applying similar principles to this compound could open new pathways for its synthesis or subsequent functionalization, potentially using the amino or iodo groups to build more complex fused systems under electrochemical control.
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild, aqueous conditions, aligning perfectly with green chemistry principles. academie-sciences.fr For a chiral molecule or for achieving high regioselectivity, enzymes are unparalleled.
The synthesis of the amino group at the C3 position could be achieved with high stereoselectivity using enzymes like imine reductases (IREDs) or transaminases. nih.govacs.org These enzymes are widely used in the pharmaceutical industry to produce chiral amines. nih.gov A chemo-enzymatic approach could involve the dearomatization of a pyridine precursor, followed by an enzyme-catalyzed transformation to install the desired functionality with high stereocontrol. acs.org Furthermore, halogenase enzymes are being developed for the late-stage functionalization of pharmaceuticals, which could provide a biocatalytic route to introduce the iodine atom with high precision. nih.gov
Table 1: Potential Biocatalytic Approaches for this compound
| Enzymatic Reaction | Target Functionality | Potential Enzyme Class | Advantages |
| Asymmetric Amination | C3-Amine | Imine Reductase (IRED), Transaminase | High enantioselectivity, mild conditions |
| Regioselective Iodination | C2-Iodo | Halogenase | High regioselectivity, late-stage functionalization |
| Kinetic Resolution | Chiral Center | Lipase | Separation of enantiomers |
This table is based on conceptual applications of biocatalysis to the target molecule.
Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, improved safety for hazardous reactions, and the ability to integrate real-time analysis and automation. For the synthesis of this compound, flow chemistry could enable better control over reaction parameters, leading to higher yields and purity. The modular nature of flow systems also allows for the telescoping of multiple synthetic steps, reducing manual handling and processing time. This is particularly advantageous for industrial-scale production, ensuring consistent quality and enabling rapid process optimization.
Development of Novel Catalytic Systems for Challenging Transformations
The development of novel catalysts is crucial for activating and functionalizing the pyridine ring. For this compound, this is particularly relevant for cross-coupling reactions at the iodo-position.
Future research will likely focus on heterogeneous catalysts, such as palladium supported on materials like SBA-15, which facilitate easier separation and recycling, enhancing the sustainability of processes like Suzuki-Miyaura cross-coupling. researchgate.net Beyond palladium, there is growing interest in using more abundant and less toxic metals like copper and iron. rsc.orgcapes.gov.br For instance, an iron-catalyzed cyclization has been developed for the green synthesis of substituted pyridines. rsc.org Molecular iodine itself has also been shown to be an effective catalyst in multicomponent reactions for synthesizing complex pyrimidine-linked imidazopyridines, suggesting its potential role beyond that of a simple reagent. acs.org
Selective Functionalization of Multiple Reactive Sites
The title compound possesses multiple reactive sites: the nucleophilic amino group, the electrophilic iodo-position susceptible to cross-coupling, and the C-H bonds on the pyridine ring and methyl groups. Achieving selective functionalization at one site without affecting the others is a significant challenge.
Modern synthetic methods are addressing this by exploiting subtle differences in reactivity. For example, chemoselective strategies can differentiate between various halogen leaving groups, allowing for stepwise functionalization. cshl.edu Advanced C-H functionalization techniques offer a direct route to modify the pyridine core, though controlling regioselectivity remains a key research area. rsc.org The inherent electronic properties of the pyridine ring typically direct functionalization to the C2, C4, and C6 positions, making the selective modification at C5 particularly difficult. researchgate.net Novel strategies, such as the temporary activation of a specific position by forming phosphonium (B103445) salts, have shown promise in overcoming these intrinsic reactivity patterns, enabling selective C4 functionalization of pyridines. acs.orgacs.org Applying such directing-group or temporary-activation strategies will be essential for unlocking the full synthetic potential of this compound.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by moving from trial-and-error experimentation to data-driven, predictive science. jetir.org For a molecule like this compound, these tools can be applied in several ways:
Retrosynthesis Planning: AI-powered tools can analyze vast reaction databases to propose novel and efficient synthetic routes that a human chemist might overlook. acs.orgsemanticscholar.org
Reaction Outcome Prediction: ML models can predict the products, yields, and optimal conditions for a given set of reactants, reducing the number of failed experiments. rsc.org This is particularly valuable for complex, multi-component reactions.
Discovery of New Reactions: By identifying patterns in reactivity data, AI can suggest novel transformations and catalyst systems, accelerating the development of the methodologies discussed in the sections above.
Green Chemistry Integration: Predictive models can incorporate green chemistry metrics, guiding the design of synthetic routes that are not only efficient but also sustainable from the outset. gcande.org
The development of predictive models for the reactivity of substituted pyridines is an active area of research, promising to provide chemists with powerful tools for designing and executing complex syntheses with greater precision and efficiency. chemrxiv.orgresearchgate.net
Focused Research on this compound Reveals No Documented Unconventional Reactivity Modes
Despite a comprehensive review of available scientific literature, no specific research detailing the unconventional reactivity modes of the chemical compound this compound has been identified. Current research databases and chemical literature primarily focus on the synthesis and standard reactivity of halogenated aminopyridines in broader contexts, without specific exploration of novel or emerging reaction methodologies for this particular molecule.
Halogenated aminopyridines are a well-established class of compounds in organic synthesis, serving as versatile building blocks for pharmaceuticals and materials. Their reactivity is typically governed by the electronic nature of the pyridine ring and the interplay of the amino and halogen substituents. Standard transformations often involve nucleophilic aromatic substitution, cross-coupling reactions at the carbon-halogen bond, and reactions involving the amino group.
However, the exploration of unconventional reactivity—such as novel catalytic cycles, unexpected rearrangements, or participation in non-classical reaction pathways—is a more niche area of study. For a specific compound like this compound, such dedicated research is often driven by a particular synthetic goal or an observed anomaly in its chemical behavior.
Searches for novel reactions, iodine-catalyzed processes, or emerging synthetic methods specifically involving this compound did not yield any dedicated studies. While there is extensive literature on the reactivity of related structures, such as 2-aminopyridines in general or other iodinated pyridines, directly extrapolating these findings to the title compound without specific experimental evidence would be scientifically unsound.
This lack of specific information highlights a potential gap in the current chemical literature. The unique substitution pattern of this compound, with its sterically hindered and electronically distinct environment around the reactive sites, could potentially lead to interesting and underexplored chemical behavior. Future research may yet uncover unique reactivity for this compound.
Q & A
Q. What are the optimal synthetic routes for 2-Iodo-4,6-dimethylpyridin-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and functional group introduction on a pyridine scaffold. A common approach is the direct iodination of 4,6-dimethylpyridin-3-amine using iodine and oxidizing agents (e.g., NaOCl) under controlled temperatures (0–5°C) to achieve regioselectivity . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) with iodinated precursors can be employed, requiring inert atmospheres and solvents like DMF or toluene . Yield optimization depends on catalyst loading, stoichiometry of iodinating agents, and purification techniques (e.g., recrystallization or chromatography).
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical methods:
- NMR spectroscopy : Confirm substitution patterns (e.g., iodine at position 2, methyl groups at 4 and 6) via characteristic chemical shifts for aromatic protons and methyl groups .
- Mass spectrometry (MS) : Verify molecular weight (expected m/z for C₇H₉IN₂: ~248 g/mol) and fragmentation patterns.
- X-ray crystallography : Resolve crystal structure using SHELXL for small-molecule refinement, ensuring bond lengths and angles align with theoretical models .
Advanced Research Questions
Q. How do electronic effects of iodine and methyl groups influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing iodine at position 2 activates the pyridine ring toward nucleophilic substitution, while the electron-donating methyl groups at 4 and 6 modulate reactivity. For example, in Suzuki-Miyaura coupling, the iodine site facilitates Pd insertion, but steric hindrance from methyl groups may reduce reaction rates. Computational studies (DFT) can model charge distribution and predict reactive sites .
Q. What strategies resolve contradictions in reported biological activities of halogenated pyridine derivatives?
Discrepancies often arise from variations in substituent positions (e.g., 2-iodo vs. 3-iodo isomers) or assay conditions. To address this:
- Perform systematic structure-activity relationship (SAR) studies comparing analogs like 3-Iodo-5-methylpyridin-2-amine (CAS 211308-79-1) and 4-Chloro-3-iodopyridin-2-amine (CAS 417721-69-8) .
- Standardize bioassays (e.g., antimicrobial testing using MIC values) and control for purity (>95% by HPLC) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina, focusing on halogen bonding between iodine and protein backbone carbonyls.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., His286 in a hypothetical target) .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Industrial-scale production requires:
- Flow chemistry : Continuous reactors minimize side reactions (e.g., di-iodination) by precise control of residence time and temperature .
- Catalyst recycling : Immobilized Pd catalysts reduce costs and metal contamination .
Methodological Considerations
Q. How to address solubility limitations in biological assays?
Q. What safety protocols are essential for handling this compound?
- Follow SDS guidelines: Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at RT .
- Monitor iodine vapor release during synthesis using real-time gas sensors.
Comparative Studies
Q. How does this compound compare to its chloro- and bromo-substituted analogs?
Q. What insights can be drawn from structural analogs like ADX 10059 hydrochloride (CAS 757949-98-7)?
ADX 10059’s ethynyl group enhances blood-brain barrier penetration, suggesting that similar modifications (e.g., alkynyl substituents) could optimize pharmacokinetics for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
